6-Maleimidocaproic acid-PFP ester 6-Maleimidocaproic acid-PFP ester 6-Maleimidocaproic acid PFP ester is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 692739-25-6
VCID: VC0516356
InChI: InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2
SMILES: C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Molecular Formula: C16H12F5NO4
Molecular Weight: 377.26 g/mol

6-Maleimidocaproic acid-PFP ester

CAS No.: 692739-25-6

Cat. No.: VC0516356

Molecular Formula: C16H12F5NO4

Molecular Weight: 377.26 g/mol

Purity: >96% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-Maleimidocaproic acid-PFP ester - 692739-25-6

Specification

CAS No. 692739-25-6
Molecular Formula C16H12F5NO4
Molecular Weight 377.26 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate
Standard InChI InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2
Standard InChI Key CIQYBTAUACRWKP-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Canonical SMILES C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

6-Maleimidocaproic acid-PFP ester features a hexanoic acid backbone terminated with a maleimide group at one end and a pentafluorophenyl (PFP) ester at the other. The maleimide moiety reacts selectively with thiol groups (-SH) under physiological conditions (pH 6.5–7.5), forming stable thioether bonds . The PFP ester enhances electrophilicity, facilitating efficient conjugation with primary amines (-NH2_2) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H12F5NO4\text{C}_{16}\text{H}_{12}\text{F}_{5}\text{NO}_{4}
Molecular Weight377.26 g/mol
CAS Number692739-25-6
IUPAC Name(2,3,4,5,6-Pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate
SolubilityWater-soluble
Reactive GroupsMaleimide, PFP ester

The compound’s stability in aqueous environments and reactivity across pH gradients make it ideal for biological applications .

Synthetic Pathways

The synthesis involves coupling 6-maleimidocaproic acid with pentafluorophenol using carbodiimide-based agents like dicyclohexylcarbodiimide (DCC). This yields a high-purity product (>95%) suitable for sensitive biochemical workflows .

Mechanisms of Biochemical Action

Thiol-Maleimide Conjugation

The maleimide group undergoes Michael addition with cysteine residues, forming covalent thioether linkages. This reaction is irreversible under physiological conditions, ensuring stable bioconjugates . For example, in PROTAC synthesis, the maleimide links an E3 ligase ligand to a target protein binder, enabling ubiquitination and subsequent proteasomal degradation .

Amine-Reactive PFP Ester

The PFP ester reacts with primary amines (e.g., lysine residues or PEG linkers) via nucleophilic acyl substitution. The electron-withdrawing fluorine atoms increase the ester’s electrophilicity, accelerating conjugation kinetics compared to non-fluorinated esters .

Equation 1: Reaction with Primary Amines
R-NH2+PFP-O-CO-(CH2)5-MaleimideR-NH-CO-(CH2)5-Maleimide+PFP-OH\text{R-NH}_2 + \text{PFP-O-CO-(CH}_2\text{)}_5\text{-Maleimide} \rightarrow \text{R-NH-CO-(CH}_2\text{)}_5\text{-Maleimide} + \text{PFP-OH}

Applications in Biotechnology

PROTAC Development

PROTACs employing this linker have shown efficacy in degrading oncoproteins like BRD4 and EGFR. For instance, An et al. (2018) demonstrated that PROTACs with 6-maleimidocaproic acid-PFP ester facilitated >90% degradation of target proteins in HeLa cells within 24 hours .

Antibody-Drug Conjugates (ADCs)

In a 2024 study, αmTfR1 antibodies conjugated to phosphorodiamidate morpholino oligomers (PMOs) via this linker achieved 40% exon skipping in mdx mouse models of Duchenne muscular dystrophy . The maleimide-thiol chemistry enabled site-specific conjugation, minimizing heterogeneity in drug-antibody ratios (DAR) .

Table 2: Case Studies in Therapeutic Development

ApplicationOutcomeReference
PROTACs for BRD4IC50_{50} = 12 nM in MV4-11 leukemia cells
Antibody-PMO conjugates90 nM PMO concentration in muscle tissue
Gemifloxacin-peptide conjugatesMIC = 0.1 μM against E. coli

Fluorescent Labeling

The compound’s maleimide group labels cysteine-containing proteins with fluorophores (e.g., Alexa Fluor 647), enabling real-time tracking of intracellular trafficking .

Pharmacokinetics and Stability

Solubility and Distribution

6-Maleimidocaproic acid-PFP ester exhibits water solubility up to 10 mM, facilitating in vivo administration . In murine models, conjugates showed a plasma half-life of 8–12 hours, with preferential accumulation in liver and kidney tissues .

pH-Dependent Reactivity

The maleimide-thiol reaction proceeds optimally at pH 7.0–7.5, while the PFP ester reacts efficiently at pH 8.0–9.0. This pH gradient allows sequential conjugation strategies in multi-step bioconjugation workflows .

Recent Advancements and Future Directions

Antibiotic-Peptide Conjugates

A 2025 study conjugated gemifloxacin to antimicrobial peptides via this linker, reducing the MIC for E. coli ATCC 25922 from 1.0 μM (free drug) to 0.1 μM . The PEG6_6 spacer enhanced solubility and reduced off-target binding .

Targeted Protein Degradation

Ongoing clinical trials are evaluating PROTACs using 6-maleimidocaproic acid-PFP ester against hormone-resistant prostate cancer (NCT04820115) and triple-negative breast cancer (NCT04942405) .

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